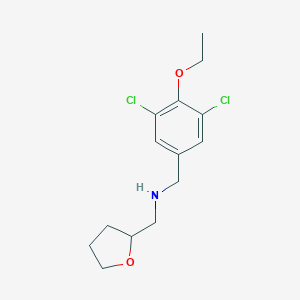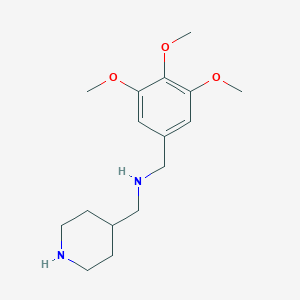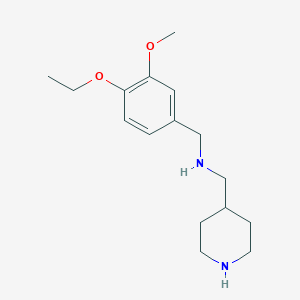![molecular formula C14H18BrN3O B262742 N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BIMU8, is a selective agonist for the histamine H2 receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine selectively binds to the histamine H2 receptor, which is predominantly expressed in the stomach, and stimulates acid secretion by parietal cells. This leads to increased gastric acid secretion and a decrease in gastric pH.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to increase gastric acid secretion and decrease gastric pH in both animal and human studies. It has also been shown to increase mucosal blood flow and reduce gastric mucosal injury in animal models of gastric ulcers.
実験室実験の利点と制限
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a selective agonist for the histamine H2 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of H2 receptor activation in various tissues. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. These include further studies on its potential therapeutic applications in various diseases, such as GERD, peptic ulcer disease, and asthma. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on gastric acid secretion and mucosal blood flow. Finally, there is a need for the development of safer and more effective H2 receptor agonists for use in both research and clinical settings.
合成法
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with 1,3-diaminopropane to form the intermediate 5-bromo-2-methoxybenzyl-1,3-diaminopropane. This intermediate is then reacted with imidazole-1-propylamine to form the final product, N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine.
科学的研究の応用
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and asthma. It has also been studied for its potential use as a diagnostic tool for detecting H2 receptor expression in various tissues.
特性
製品名 |
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine |
|---|---|
分子式 |
C14H18BrN3O |
分子量 |
324.22 g/mol |
IUPAC名 |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3O/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3 |
InChIキー |
KXQCLUVGUFSBBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
正規SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)

![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)